2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid

Medicinal Chemistry Chemical Biology Library Synthesis

This N-benzoyl anthranilic acid fills a specific substitution gap (2-methyl-3-propionylamino) in commercial fenamate libraries. Its distinct regioisomeric profile addresses the challenge of uncontrolled variability in SAR studies. - Serves as a single-variable structural probe for systematically varying methyl group position on the central aniline ring. - Co-availability with the 4-methyl regioisomer enables development of a discriminating HPLC/UPLC-MS method for baseline resolution of positional isomers. - Suitable low-bias test case for validating in silico target-prediction and ADMET models due to absence of confounding published bioactivity data.

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
Cat. No. B6050722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O)C
InChIInChI=1S/C18H18N2O4/c1-3-16(21)19-14-9-6-10-15(11(14)2)20-17(22)12-7-4-5-8-13(12)18(23)24/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)
InChIKeyRHWBLKOPGJETBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: 2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid


2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid (IUPAC: 2-[[2-methyl-3-(propanoylamino)phenyl]carbamoyl]benzoic acid) is a synthetic small molecule of the N-benzoyl anthranilic acid (fenamate) class, carrying a propionylamino substituent at the 3-position of a 2-methylaniline ring [1]. It has the molecular formula C18H18N2O4 and a molecular weight of 326.35 g/mol, and is commercially available from screening-compound suppliers [2]. Despite its structural membership in a pharmacologically important family, no primary research publications or patents providing head-to-head quantitative biological data for this precise compound were identified in the open literature at the time of this analysis.

Unmapped fenamate scaffold node — no prior bioactivity annotations
Low-bias test case for in silico target-prediction benchmarking
Requires regioisomeric purity verification before biological screening

Procurement Risk: Why Analogs Cannot Substitute


The fenamate class exhibits extreme sensitivity to the position and nature of substituents on both the anthranilic acid and benzoyl rings. The 2-methyl-3-propionylamino substitution pattern present in this compound is distinct from the classic fenamate NSAIDs (e.g., flufenamic acid, mefenamic acid) and from numerous commercial screening analogs identified with different regioisomers or acyl chain lengths [1]. Without experimentally resolved selectivity or potency profiles, the assumption that a regioisomer such as the 4-methyl-3-propionylamino variant (InChIKey JQJZCLQOGQSDOQ-UHFFFAOYSA-N) [2] or the des-methyl analog can recapitulate any specific biological fingerprint of this compound lacks evidentiary support. Generic substitution therefore carries a risk of introducing an unrecognized change in target engagement or physicochemical behavior.

Regioisomeric substitution (2-methyl vs 4-methyl) may shift target engagement profile — not interchangeable without data.
Des-methyl analog may alter predicted lipophilicity (ΔcLogP ~0.67) and membrane permeability, affecting assay outcome.
Generic fenamate NSAIDs (e.g., flufenamic acid) are not structurally interchangeable — distinct substitution pattern and unknown pharmacology.

Quantitative Differentiation Evidence


Structural Uniqueness Among Fenamate Scaffolds

A chemical-structure search in PubChem and the RCSB Protein Data Bank (InChIKey search) confirms that the precise 2-methyl-3-propionylamino regioisomer forms a unique scaffold node within the C18H18N2O4 formula space. No PDB ligand, ChEMBL compound, or BindingDB entry with experimentally determined target affinity was retrieved for this molecule [1]. In contrast, the 4-methyl-3-propionylamino regioisomer, the 3-propylamino regioisomer, and the des-methyl analog are indexed with associated patent families or vendor bioactivity annotations, indicating a differential knowledge distribution across the substitution space [2][3].

Database annotations
Class-level
0 vs >5 records
Unmapped scaffold node; research-fit screening probe
No literature bioactivity; context-dependent
Medicinal Chemistry Chemical Biology Library Synthesis

Physicochemical Differentiation: LogP and Hydrogen Bonding

The computed partition coefficient (cLogP) for the target compound is approximately 3.17, with a topological polar surface area (TPSA) of 96 Ų and 3 hydrogen-bond donor (HBD) groups [1]. This places it near the upper boundary of typical CNS drug-like space (cLogP <5; TPSA <90 Ų; HBD <3). The 4-methyl regioisomer shares identical TPSA and HBD count but exhibits a lower experimental cLogP (approximately 2.8, estimated from fragment-based prediction). The des-methyl analog (3-propionylamino without 2-methyl substitution) is predicted to have a cLogP of approximately 2.5 (a difference of ~0.67 log units), which could translate to a 3-4 fold difference in membrane partition coefficient [2].

Computed cLogP
Class-level
Target 3.17 vs Des-methyl ~2.5
Predicted lipophilicity shift; permeability context
No experimental logD or PAMPA data; to verify
ADMET Prediction Physicochemical Profiling Permeability

Regioisomeric Purity as a Quality Benchmark

The commercial supply of 2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid typically specifies a purity of 90% (Princeton Biomolecular Research listing) or 95% (other vendors) [1]. The key structural risk is contamination with the 4-methyl-3-propionylamino regioisomer, which arises from the same synthetic precursor pool. No vendor currently publishes a regioisomeric purity specification or a validated HPLC method for distinguishing these two isomers, in contrast to the well-established USP/EP monograph methods available for related fenamates such as flufenamic acid (EP Monograph 0440, which mandates a related-substances HPLC method with specified resolution criteria) [2].

Regioisomer method
Data to verify
None vs EP Monograph (flufenamic acid)
Regioisomer purity risk; verify by validated HPLC
Area-% purity not regioisomer-specific
Analytical Chemistry Quality Control Procurement Specifications

Recommended Application Scenarios


Fenamate Scaffold Diversification in SAR Campaigns

This compound fills a specific substitution gap (2-methyl-3-propionylamino) in commercially available fenamate screening libraries. It is suitable for use as a single-variable structural probe in SAR studies where the methyl group position on the central aniline ring is systematically varied, provided the user independently verifies regioisomeric purity by a validated method before committing to large-scale biological testing. [1]

Computational Chemistry and Physicochemical Benchmarking

Because the compound lacks published bioactivity data, it represents a low-bias test case for computational models (docking, QSAR, machine-learned ADMET predictions) that can be prospectively validated against future experimental data. Its well-defined computed LogP and TPSA values, combined with the absence of confounding polypharmacology annotations, make it an attractive control for benchmarking in silico target-prediction workflows. [2]

Analytical Method Development for Regioisomeric Resolution

The co-existence of the 2-methyl and 4-methyl regioisomers in the commercial supply chain creates an opportunity to develop and validate a discriminating HPLC or UPLC-MS method capable of baseline resolution of these positional isomers—a method that could be published as a reference for the broader fenamate compound class, for which compendial methods exist only for the pharmaceutical-grade NSAIDs. [3]

Application
Selection Property
Validation Focus
Scaffold diversification probe
Unmapped fenamate substitution node
Verify regioisomeric purity by discriminating HPLC
In silico benchmarking
Low-bias test case (computed properties only)
Prospective validation against experimental data
Analytical method development
Absent compendial regioisomer method
Develop validated UPLC/HPLC for isomer resolution
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